Smac-based peptide
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Overview
Description
Smac-based peptides are synthetic compounds designed to mimic the activity of the second mitochondria-derived activator of caspases (Smac), also known as direct inhibitor of apoptosis-binding protein with low pI (DIABLO). These peptides are primarily developed to antagonize inhibitor of apoptosis proteins (IAPs), which are known to inhibit caspase activity and prevent apoptosis. By mimicking Smac, these peptides can promote apoptosis in cancer cells, making them promising candidates for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Smac-based peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Smac-based peptides involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Smac-based peptides undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, affecting its activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, altering its structure.
Substitution: This reaction can replace specific amino acids within the peptide to enhance its stability or activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions are modified Smac-based peptides with enhanced stability, activity, or specificity .
Scientific Research Applications
Smac-based peptides have a wide range of scientific research applications, including:
Cancer Therapy: They are used to promote apoptosis in cancer cells by antagonizing IAPs.
Biology: They are used to study the mechanisms of apoptosis and the role of IAPs in cell survival.
Mechanism of Action
Smac-based peptides exert their effects by mimicking the activity of natural Smac. They bind to IAPs, preventing them from inhibiting caspases. This allows caspases to promote apoptosis in cancer cells. The molecular targets of Smac-based peptides include cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). The pathways involved include the intrinsic and extrinsic apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Birinapant: A small-molecule Smac mimetic that targets IAPs and promotes apoptosis.
LCL161: Another Smac mimetic that has shown promise in preclinical and clinical studies.
GDC-0152: A Smac mimetic that has been investigated for its anticancer properties.
Uniqueness
Smac-based peptides are unique in their ability to specifically mimic the activity of natural Smac. Unlike small-molecule Smac mimetics, these peptides can be designed to have higher specificity and affinity for IAPs. This makes them potentially more effective in promoting apoptosis and overcoming resistance mechanisms in cancer cells .
Properties
Molecular Formula |
C41H71N11O14 |
---|---|
Molecular Weight |
942.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C41H71N11O14/c1-7-21(4)32(51-38(62)28-12-10-18-52(28)40(64)31(20(2)3)50-33(57)22(5)43)39(63)45-23(6)34(58)46-25(13-15-29(44)54)36(60)47-24(11-8-9-17-42)35(59)49-27(19-53)37(61)48-26(41(65)66)14-16-30(55)56/h20-28,31-32,53H,7-19,42-43H2,1-6H3,(H2,44,54)(H,45,63)(H,46,58)(H,47,60)(H,48,61)(H,49,59)(H,50,57)(H,51,62)(H,55,56)(H,65,66)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 |
InChI Key |
KOTUIJBXPGUBTH-GDVWXNPYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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